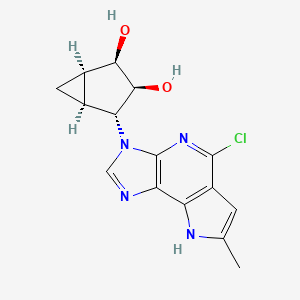
Icmt-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-15 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly small GTPases like Ras . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular pharmacology .
Vorbereitungsmethoden
The synthesis of Icmt-IN-15 involves the preparation of methylated tetrahydropyranyl derivatives . The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a tetrahydropyranyl ring.
Methylation: The core structure is then methylated to introduce the necessary functional groups.
Purification: The final product is purified using standard techniques such as column chromatography.
Analyse Chemischer Reaktionen
Icmt-IN-15 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: this compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Icmt-IN-15 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown promise as an anti-cancer agent by inhibiting the activity of ICMT, which is crucial for the proper functioning of oncogenic proteins like Ras.
Inflammatory Diseases: Research has shown that this compound can modulate inflammatory responses by affecting the activity of ICMT and its substrates. This makes it a potential therapeutic agent for inflammatory diseases.
Molecular Biology: This compound is used in molecular biology research to study the role of ICMT in various cellular processes, including protein localization and signal transduction.
Wirkmechanismus
Icmt-IN-15 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT) . ICMT is responsible for the carboxylmethylation of the C-terminal cysteine residue of CAAX proteins, including small GTPases like Ras . By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to the disruption of cellular signaling pathways . This inhibition can induce cell-cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Icmt-IN-15 is part of a class of compounds known as ICMT inhibitors. Similar compounds include:
Cysmethynil: A prototypical ICMT inhibitor that has been extensively studied for its anti-cancer properties.
Indole-based ICMT inhibitors: These compounds have been developed through high-throughput screening and optimization to improve their potency and selectivity.
Novel ICMT inhibitors: Recent research has identified new ICMT inhibitors with improved solubility and pharmacokinetic properties compared to cysmethynil.
This compound stands out due to its high potency (IC50 = 0.032 μM) and its ability to effectively inhibit ICMT activity, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C21H25ClFNO |
|---|---|
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
5-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoroaniline |
InChI |
InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-19-14-17(22)8-9-18(19)23/h3-9,14,24H,10-13,15H2,1-2H3 |
InChI-Schlüssel |
OVAWPUAEWGIGKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)(CCNC2=C(C=CC(=C2)Cl)F)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


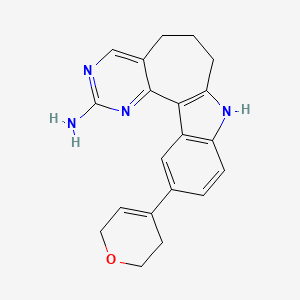
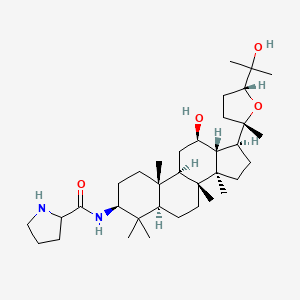
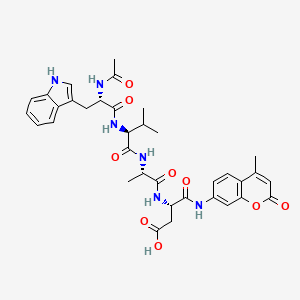
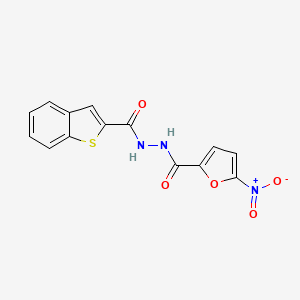

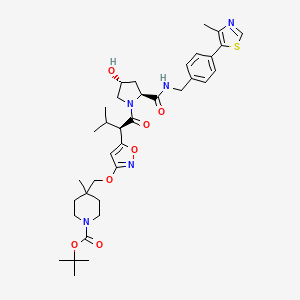
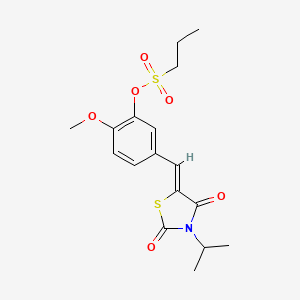
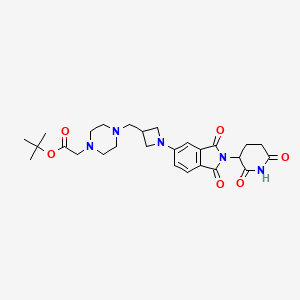
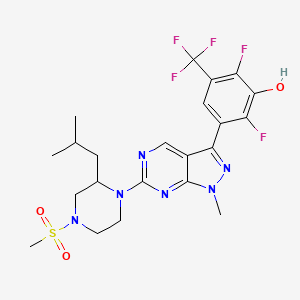
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

